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Introduction

Nitromethane (CHsNO2), the simplest organic nitro compound, serves as a fundamental
model system in computational chemistry for studying the effects of electron-withdrawing
groups on molecular structure and properties. Its relatively small size allows for the application
of high-level ab initio quantum mechanical methods, providing a rigorous benchmark for
theoretical approaches against experimental data. This technical guide provides an in-depth
overview of the ab initio calculation of nitromethane's molecular structure, presenting a
comparative analysis of various theoretical methods and a detailed protocol for performing
such calculations.

Data Presentation: A Comparative Analysis of
Theoretical and Experimental Geometries

The molecular structure of nitromethane has been extensively studied using a variety of ab
initio methods and experimental techniques. The following tables summarize the key geometric
parameters—bond lengths and bond angles—obtained from different levels of theory and
compare them with experimental values derived from gas-phase studies. This allows for a
direct assessment of the accuracy of different computational approaches.
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Table 1: Comparison of Calculated and Experimental Bond Lengths (in Angstréoms, A) for
Nitromethane

C-N Bond Length N-O Bond Length C-H Bond Length

Method/Basis Set

(A) (A) (A)
Experimental 1.489 1.224 1.088
Hartree-Fock (HF)/6-

1.484 1.185 1.082
31G
MP2/cc-pvDZ 1.493 1.245 1.093
MP2/aug-cc-pVTZ 1.487 1.238 1.091
B3LYP/6-31G 1.490 1.220 1.090
B3LYP/6-311+G* 1.488 1.222 1.089
PW91/Plane Wave

1.499 1.229 1.098
(495 eV)

Note: Experimental data is from the NIST Computational Chemistry Comparison and
Benchmark Database.

Table 2: Comparison of Calculated and Experimental Bond Angles (in Degrees, °) for
Nitromethane
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Method/Basis Set O-N-O Bond Angle (°) H-C-N Bond Angle (°)
Experimental 125.3 107.2
Hartree-Fock (HF)/6-31G 126.1 107.8
MP2/cc-pvDZ 125.0 107.5
MP2/aug-cc-pVTZ 125.1 107.4
B3LYP/6-31G 125.4 107.6
B3LYP/6-311+G* 125.3 107.5
PW91/Plane Wave (495 eV) 125.2 107.3

Note: Experimental data is from the NIST Computational Chemistry Comparison and
Benchmark Database.

Experimental and Computational Protocols

The ab initio calculations summarized above follow a standardized computational protocol to
determine the equilibrium geometry of the nitromethane molecule. This section details the
typical workflow and methodologies employed.

Computational Methodology: Geometry Optimization

The primary goal of the computational protocol is to find the minimum energy structure of the
molecule on its potential energy surface. This is achieved through a process called geometry
optimization.

Step-by-Step Protocol for Geometry Optimization using Gaussian:

» Molecule Specification: The initial step involves defining the atomic composition and initial
coordinates of the nitromethane molecule. This is typically done using a molecule builder in
a graphical user interface (e.g., GaussView) or by providing a Z-matrix or Cartesian
coordinates in the input file. The charge is set to 0 and the spin multiplicity to 1 (singlet
state).
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» Selection of Theoretical Method and Basis Set: The choice of the level of theory is crucial for
the accuracy of the calculation. This involves selecting a quantum mechanical method (e.g.,
Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVDZ).
This selection is specified in the route section of the Gaussian input file.

» Job Type Specification: The input file must specify the type of calculation to be performed.
For geometry optimization, the Opt keyword is used. It is also standard practice to include
the Freq keyword to calculate vibrational frequencies at the optimized geometry. This serves
two purposes: to confirm that the optimized structure is a true minimum on the potential
energy surface (i.e., no imaginary frequencies) and to compute thermochemical properties.

o Execution of the Calculation: The input file is then submitted to the quantum chemistry
software package (e.g., Gaussian). The software iteratively adjusts the positions of the
atoms to minimize the total energy of the molecule until a stationary point is found that meets
specific convergence criteria for forces and displacements.

e Analysis of the Output: Upon completion of the calculation, the output file contains a wealth
of information. The key results to be extracted for molecular structure are the final optimized
Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be
calculated. The output also includes the final energy of the molecule and the results of the
frequency calculation.

Example Gaussian 09 Input File for Nitromethane Geometry Optimization and Frequency
Calculation:

Mandatory Visualizations

To visually represent the workflow of an ab initio calculation for determining the molecular
structure of nitromethane, the following diagrams are provided in the DOT language.
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Caption: Workflow for ab initio molecular structure calculation.
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 To cite this document: BenchChem. [Ab Initio Calculations of Nitromethane's Molecular
Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149229#ab-initio-calculations-of-nitromethane-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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